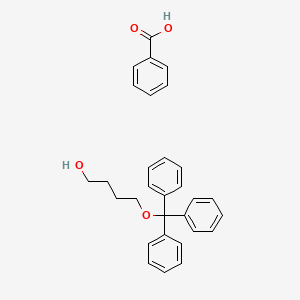
Benzoic acid;4-trityloxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;4-trityloxybutan-1-ol is an organic compound that combines the properties of benzoic acid and 4-trityloxybutan-1-ol. Benzoic acid is a white, crystalline solid that is widely used as a food preservative and in the production of various chemicals . 4-trityloxybutan-1-ol is a derivative of butanol with a trityl group attached, which can be used in organic synthesis and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-trityloxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-trityloxybutan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-trityloxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Benzoic acid;4-trityloxybutan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;4-trityloxybutan-1-ol involves its interaction with specific molecular targets and pathways. For example, the trityl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions . The benzoic acid moiety can participate in various biochemical processes, including enzyme inhibition and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a preservative and in organic synthesis.
4-trityloxybutan-1-ol: A derivative of butanol with a trityl group, used as a protecting group in organic synthesis.
Uniqueness
Benzoic acid;4-trityloxybutan-1-ol is unique due to its combination of benzoic acid and 4-trityloxybutan-1-ol, which imparts both preservative properties and the ability to act as a protecting group in chemical reactions. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
431065-46-2 |
|---|---|
Molecular Formula |
C30H30O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
benzoic acid;4-trityloxybutan-1-ol |
InChI |
InChI=1S/C23H24O2.C7H6O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;8-7(9)6-4-2-1-3-5-6/h1-9,12-17,24H,10-11,18-19H2;1-5H,(H,8,9) |
InChI Key |
WWRABLZXTNBRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


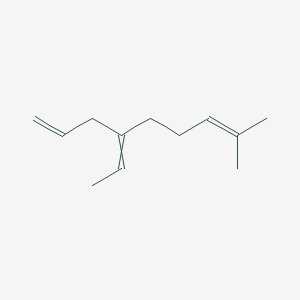
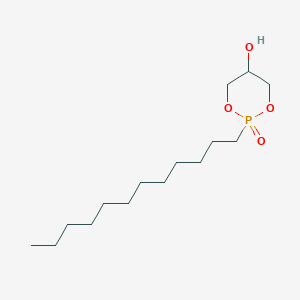
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
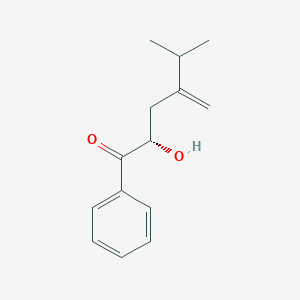
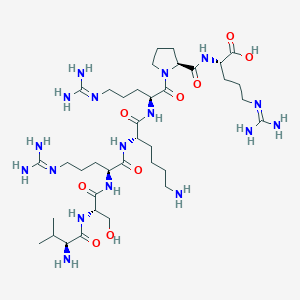
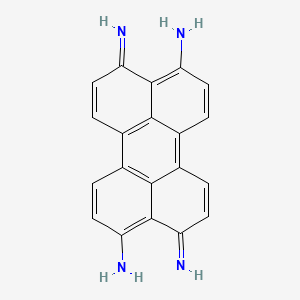
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
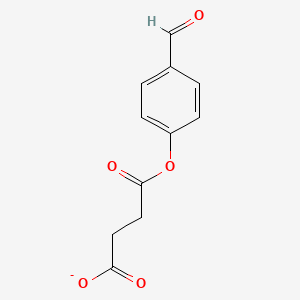
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
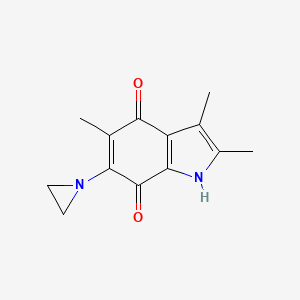
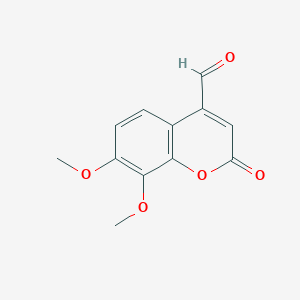
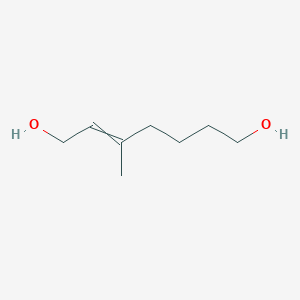
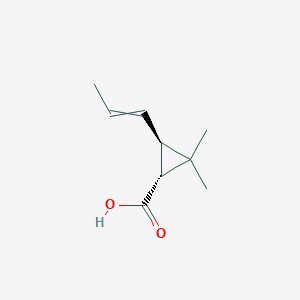
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
